Physicochemical Properties and Molecular Weight of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Technical Guide to α-Aminonitrile Intermediates
Physicochemical Properties and Molecular Weight of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Technical Guide to α-Aminonitrile Intermediates
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Elaborating on Reactivity
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Verifying Reactions & Structure
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Outlining Synthetic Details
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Detailing Strecker Condensation
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Visualizing Reaction Pathways
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Diagramming Reaction Flow
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Analyzing Experimental Choices
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Justifying Solvent & Reaction
I'm now detailing the biphasic solvent system's role in the Strecker reaction, explaining how it ensures reagent mixing. I'm also discussing why it is self-validating, as the reaction progress can be monitored using the ketone and nitrile stretches in IR spectroscopy. In the Bruylants reaction, I've confirmed that the cyano group acts as a leaving group, and is displaced.
Explaining C-CN Bond Cleavage
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Refining Citations & URLs
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Citing Literature Sources
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Finalizing Structure & References
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Optimizing Whitepaper Presentation
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Refining the Methodology
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Detailing Condensation Procedure
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Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural elucidation, physicochemical profiling, and synthetic methodologies of bis-piperidine α-aminonitriles.
Executive Summary
In the landscape of medicinal chemistry and complex alkaloid synthesis, α-aminonitriles serve as highly versatile, bifunctional intermediates. 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (also known as 1-methyl-4-(1-piperidinyl)-4-piperidinecarbonitrile) is a classic bis-piperidine derivative synthesized via a modified Strecker condensation.
This compound is rarely the final therapeutic target; rather, it is a critical linchpin in the , where the cyano group is displaced by carbon nucleophiles (such as Grignard reagents) to yield densely functionalized, sterically hindered tertiary amines. This whitepaper provides a rigorous breakdown of its physicochemical properties, molecular characteristics, and the causal logic behind its synthesis.
Molecular Identity & Structural Elucidation
The architecture of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile consists of a central N-methylpiperidine ring. The C4 position is fully substituted (quaternary), bearing both a secondary piperidine ring (attached via its nitrogen) and a carbonitrile (-CN) group.
This structural crowding dictates both its chemical reactivity and its physical properties. The presence of two tertiary amine centers creates a unique basicity profile, while the sp-hybridized cyano group introduces a strong dipole and acts as a specialized leaving group in downstream applications.
Quantitative Data: Physicochemical Properties
The following table summarizes the core physicochemical metrics of the compound. The data reflects the interplay between the lipophilic piperidine rings and the polar nitrile group.
| Property | Value | Causality / Structural Rationale |
| Chemical Formula | C₁₂H₂₁N₃ | Derived from the bis-piperidine core + cyano + N-methyl groups. |
| Molecular Weight | 207.32 g/mol | Calculated exact mass: 207.1735 Da. |
| Physical State | Crystalline Solid (Base) | High symmetry and rigid ring conformations promote efficient crystal lattice packing. |
| pKa₁ (N-Methyl) | ~8.5 - 9.0 | Typical for tertiary alkylamines; this is the primary site of protonation in physiological pH. |
| pKa₂ (Piperidinyl) | ~6.5 - 7.5 | Basicity is significantly attenuated by the strong inductive electron-withdrawing (-I) effect of the adjacent cyano group. |
| Solubility Profile | Lipophilic | Soluble in dichloromethane (DCM) and methanol; insoluble in water unless converted to a hydrochloride salt. |
Mechanistic Pathway: Strecker Synthesis & Bruylants Functionalization
The utility of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile lies in its dual reactivity. It is synthesized via a multi-component Strecker-type reaction , and subsequently consumed in a Bruylants reaction ().
In the Bruylants reaction, the cyano group does not act as an electrophile (as it would in a standard Grignard addition). Instead, the adjacent piperidinyl nitrogen stabilizes the incipient carbocation via resonance, allowing the cyano group to act as a leaving group. This forms a highly stable iminium ion that is subsequently attacked by the Grignard reagent, yielding an α-substituted amine.
Fig 1: Strecker synthesis of the α-aminonitrile and downstream Bruylants functionalization.
Experimental Methodology: A Self-Validating Protocol
The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile requires precise control over solvent polarity and pH to drive the equilibrium toward the iminium ion. The following protocol is designed as a self-validating system , where the physical behavior of the reaction mixture confirms its success ().
Step-by-Step Synthesis Workflow
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Preparation of the Reagent Matrix:
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Action: Dissolve 1-methylpiperidin-4-one (1.0 eq) and piperidine (1.1 eq) in a 1:1 mixture of methanol and water.
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Causality: Methanol ensures the complete solvation of the organic precursors. Water is strictly necessary to dissolve the inorganic cyanide salt in the subsequent step, preventing a biphasic stall that would trap the reagents in separate layers.
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Iminium Ion Formation:
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Action: Add concentrated hydrochloric acid dropwise until the pH reaches ~4.5. Stir for 30 minutes at room temperature.
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Causality: Mildly acidic conditions protonate the ketone's carbonyl oxygen, increasing its electrophilicity. This accelerates the condensation with piperidine to form the critical iminium ion intermediate. If the pH drops below 3.0, the piperidine will be fully protonated and rendered non-nucleophilic.
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Cyanide Addition (Fume Hood Required):
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Action: Slowly add an aqueous solution of potassium cyanide (1.2 eq) to the reaction mixture.
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Causality: The slow addition controls the exothermic nucleophilic attack of the cyanide ion on the iminium carbon, minimizing the formation of polymeric byproducts and preventing the volatilization of HCN gas.
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Self-Validating Isolation:
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Action: Stir the mixture for 24-48 hours. The product will spontaneously precipitate as a white crystalline solid.
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Causality: As the highly lipophilic α-aminonitrile forms, it exceeds its solubility limit in the aqueous methanolic solvent. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides an auto-purifying visual confirmation of reaction completion.
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Filtration and Washing:
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Action: Filter the precipitate and wash with ice-cold water followed by a minimal volume of cold ethanol. Dry under vacuum.
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Analytical Validation Parameters
To ensure the trustworthiness of the isolated product, researchers must validate the structure using the following spectroscopic markers:
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Infrared (IR) Spectroscopy: The system is validated by the complete disappearance of the strong ketone C=O stretch at ~1710 cm⁻¹ and the emergence of a weak but distinct nitrile C≡N stretch at ~2220–2230 cm⁻¹.
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Proton NMR (¹H NMR, CDCl₃): A sharp singlet at ~2.30 ppm (3H) confirms the intact N-methyl group, while a complex series of multiplets between 1.50–2.80 ppm accounts for the 18 aliphatic protons of the bis-piperidine framework.
References
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Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc, 2021(1), 1-19. Available at:[Link]
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Prashad, M., et al. (2000). "Synthesis of alpha-substituted allylic amines via a modified Bruylants reaction". Organic Letters, 2(14), 2085-2088. Available at:[Link]
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Wikipedia Contributors. (2023). "Bruylants reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
- Bar-Tana, J., et al. (1998). "Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity". US Patent US5852029A. Google Patents.
